molecular formula C23H22N4O5 B14970945 N-{2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}propanamide

N-{2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}propanamide

Cat. No.: B14970945
M. Wt: 434.4 g/mol
InChI Key: MXGHLHLCFSZRAE-UHFFFAOYSA-N
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Description

N-(2-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, a pyridazinone ring, and a propanamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring is synthesized through the condensation of hydrazine with a suitable diketone.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(2-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of N-(2-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide

InChI

InChI=1S/C23H22N4O5/c1-3-21(28)25-18-11-17(15-6-4-14(2)5-7-15)26-27(23(18)30)12-22(29)24-16-8-9-19-20(10-16)32-13-31-19/h4-11H,3,12-13H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

MXGHLHLCFSZRAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C

Origin of Product

United States

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